![molecular formula C12H8BrN3O3 B14644872 Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- CAS No. 56361-59-2](/img/structure/B14644872.png)
Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its bromine and nitro substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- typically involves a multi-step process:
Diazotization: The starting material, 2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-bromophenol under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Electrophilic Substitution: The phenolic group in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-bromo-2-[(2-aminophenyl)azo]phenol.
Oxidation: 4-bromo-2-[(2-nitrophenyl)azo]quinone.
Scientific Research Applications
Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized as a dye in the textile industry and as a colorant in plastics and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo and nitro groups. The azo group can participate in electron transfer reactions, while the nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects.
Comparison with Similar Compounds
- Phenol, 2-bromo-4-nitro-
- Phenol, 4-bromo-2-nitro-
- Phenol, 2-bromo-4-methyl-
Comparison: Phenol, 4-bromo-2-[(2-nitrophenyl)azo]- is unique due to the presence of both bromine and nitro substituents, which can significantly influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Properties
CAS No. |
56361-59-2 |
|---|---|
Molecular Formula |
C12H8BrN3O3 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
4-bromo-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H8BrN3O3/c13-8-5-6-12(17)10(7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H |
InChI Key |
QXDZTGKHZHYJAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
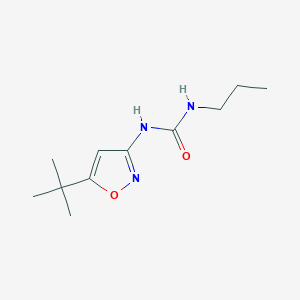
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)

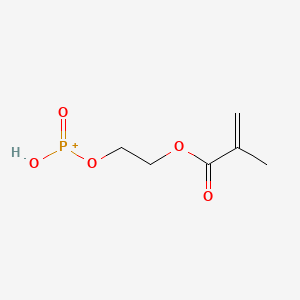

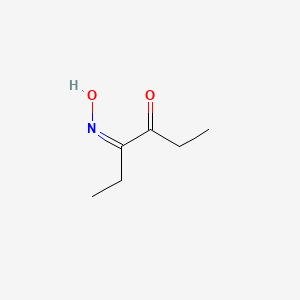
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
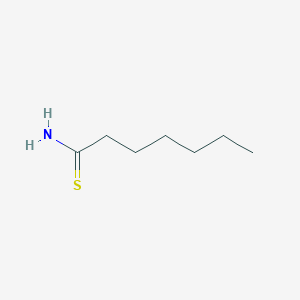
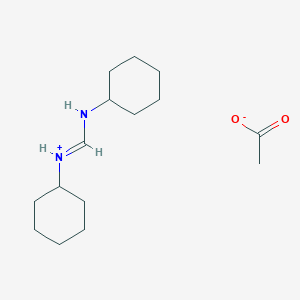

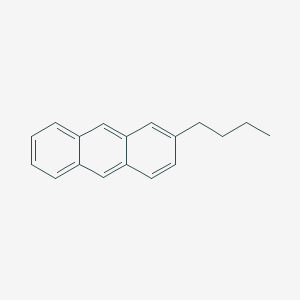
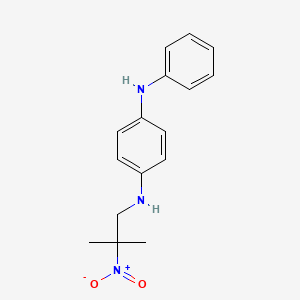
![3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14644882.png)
